Product packaging for mu-Conotoxin K IIIA(Cat. No.:CAS No. 884469-67-4)

mu-Conotoxin K IIIA

Cat. No.: B12773205
CAS No.: 884469-67-4
M. Wt: 1884.2 g/mol
InChI Key: PRXVBAUMWHTDJW-FMSJUDGMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Discovery and Isolation of μ-Conotoxin KIIIA

μ-Conotoxin KIIIA was first identified from a cDNA venom duct library of the marine fish-hunting cone snail, Conus kinoshitai. nih.govsmartox-biotech.com Unlike toxins isolated directly from venom, this method of discovery meant that no native peptide material was immediately available for co-elution with synthetic versions to confirm its natural structure. nih.govmdpi.com KIIIA is a 16-residue peptide and is noted as the smallest μ-conotoxin identified to date. nih.gov Initial assumptions about its three-dimensional structure, specifically its disulfide bond connectivity, were based on homology with other known μ-conotoxins. mdpi.com However, later studies involving chemical synthesis and mass spectrometric analysis revealed that the major, most pharmacologically active isomer formed during oxidative folding has a different disulfide connectivity pattern than the "native" fold typical for the μ-conotoxin family. nih.govsmartox-biotech.com

Classification and Context within the Conotoxin Superfamily

Conotoxins are a vast and diverse group of peptides classified into superfamilies based on the similarities in their precursor signal sequences. uq.edu.au μ-Conotoxin KIIIA belongs to the M-superfamily, which is characterized by a conserved cysteine framework of CC-C-C-CC, where the letters represent cysteine residues and the dashes indicate the intervening loops of amino acids. mdpi.comresearchgate.net

The M-superfamily is further subdivided into branches. KIIIA, along with SIIIA, CnIIIC, SmIIIA, and SxIIIC, is classified within the M5-branch of μ-conotoxins because it possesses five residues in the third inter-cysteine loop (between the fourth and fifth cysteines). researchgate.netmdpi.com This contrasts with M4-branch μ-conotoxins like GIIIA, which have four residues in this loop. researchgate.net

μ-Conotoxins function as potent inhibitors of voltage-gated sodium channels by physically blocking the channel's pore, thereby preventing the passage of sodium ions (Na⁺). mdpi.com This action disrupts the electrical signaling in excitable tissues like nerves and muscles. researchgate.net KIIIA is known to potently inhibit several tetrodotoxin-sensitive (TTX-S) NaV channel subtypes. frontiersin.org While it shows strong activity at the skeletal muscle isoform NaV1.4 and the neuronal isoform NaV1.2, its ability to also inhibit the peripheral analgesic target NaV1.7 with nanomolar affinity makes it particularly noteworthy. nih.gov In contrast, it demonstrates minimal to no inhibition of the tetrodotoxin-resistant (TTX-r) subtypes hNaV1.5 and hNaV1.8. nih.gov

The μ-conotoxins exhibit significant diversity in sequence and function, leading to unique selectivity profiles for different NaV channel subtypes. KIIIA is distinguished by having only one residue in its first loop, whereas other related toxins like SmIIIA and SxIIIC have more, a feature that influences potency at certain NaV subtypes. mdpi.comnih.gov

Table 1: Comparative Properties of Selected μ-Conotoxins

μ-ConotoxinAmino Acid SequenceSuperfamily BranchhNaV1.2 IC₅₀ (nM)hNaV1.4 IC₅₀ (nM)hNaV1.7 IC₅₀ (nM)
KIIIARCC LHYRC AWHCC KKM5~160-25067 ± 15~97-379
GIIIARCC DHPKC DRCC KDRCC KM4>1000~1-50>1000
SIIIAGCC DGYTC AWRCC TM5PotentPotent>1000
SmIIIAGRCC LHYGKC AWHCC KKM5~200-30014 ± 241 ± 4
SxIIICGRCC LHYGKC AWHCC KKM5~200-30015 ± 11152 ± 22
CnIIICGRCC LHYGKC AWHCC KKM5Data not availablePotent485 ± 94

Note: IC₅₀ values are approximate and can vary between studies due to different experimental conditions. Data compiled from multiple sources. mdpi.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C70H106N28O22S6 B12773205 mu-Conotoxin K IIIA CAS No. 884469-67-4

Properties

CAS No.

884469-67-4

Molecular Formula

C70H106N28O22S6

Molecular Weight

1884.2 g/mol

IUPAC Name

2-[(1R,6R,9S,12S,15S,18S,21S,24R,27S,30S,33S,36S,39R,42S,47R,56R)-47-amino-30-(4-aminobutyl)-42-(2-amino-2-oxoethyl)-9,21-bis(3-carbamimidamidopropyl)-56-carbamoyl-12,33,36-tris(hydroxymethyl)-15-(1H-imidazol-5-ylmethyl)-27-(1H-indol-3-ylmethyl)-8,11,14,17,20,23,26,29,32,35,38,41,44,46,58-pentadecaoxo-3,4,49,50,53,54-hexathia-7,10,13,16,19,22,25,28,31,34,37,40,43,45,57-pentadecazatricyclo[22.20.7.76,39]octapentacontan-18-yl]acetic acid

InChI

InChI=1S/C70H106N28O22S6/c71-12-4-3-9-36-55(107)87-39(15-31-19-82-35-8-2-1-7-33(31)35)58(110)97-48-27-123-121-24-34(72)54(106)95-47-26-125-126-29-50(68(120)94-46(53(74)105)25-122-124-28-49(98-60(112)41(17-51(73)102)89-66(47)118)67(119)93-45(23-101)64(116)92-44(22-100)63(115)84-36)96-57(109)38(11-6-14-81-70(77)78)85-62(114)43(21-99)91-59(111)40(16-32-20-79-30-83-32)88-61(113)42(18-52(103)104)90-56(108)37(86-65(48)117)10-5-13-80-69(75)76/h1-2,7-8,19-20,30,34,36-50,82,99-101H,3-6,9-18,21-29,71-72H2,(H2,73,102)(H2,74,105)(H,79,83)(H,84,115)(H,85,114)(H,86,117)(H,87,107)(H,88,113)(H,89,118)(H,90,108)(H,91,111)(H,92,116)(H,93,119)(H,94,120)(H,95,106)(H,96,109)(H,97,110)(H,98,112)(H,103,104)(H4,75,76,80)(H4,77,78,81)/t34-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1

InChI Key

PRXVBAUMWHTDJW-FMSJUDGMSA-N

Isomeric SMILES

C1[C@@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)[C@@H](NC2=O)CC(=O)N)C(=O)N)N

Canonical SMILES

C1C(C(=O)NC2CSSCC3C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CCCNC(=N)N)CO)CC4=CN=CN4)CC(=O)O)CCCNC(=N)N)CC5=CNC6=CC=CC=C65)CCCCN)CO)CO)NC(=O)C(NC2=O)CC(=O)N)C(=O)N)N

Origin of Product

United States

Structural Elucidation and Conformational Dynamics of μ Conotoxin Kiiia

Primary Structure and Peptide Length Characteristics

μ-Conotoxin KIIIA is a relatively small peptide, consisting of 16 amino acid residues. smartox-biotech.com Its primary sequence is characterized by a specific arrangement of cysteine residues, which are crucial for its three-dimensional structure. nih.gov The amino acid sequence of μ-conotoxin KIIIA is CCNCSSKWCRDHSRCC-NH2. nih.gov A closely related isoform, μ-conotoxin KIIIB, features a two-residue extension at the N-terminus. smartox-biotech.comnih.gov The compact size of KIIIA, particularly the single residue in its first loop, distinguishes it from other μ-conotoxins. nih.govresearchgate.net

Table 1: Primary Structure of μ-Conotoxin KIIIA

Property Description
Amino Acid Sequence CCNCSSKWCRDHSRCC-NH2
Peptide Length 16 residues
Molecular Weight 1884.2 g/mol nih.gov
Cysteine Framework CCXnCXnCXnCC nih.gov
N-terminal Variant μ-Conotoxin KIIIB (with N-terminal Asn and Gly) smartox-biotech.comnih.gov

Disulfide Bond Connectivity and Isomerism

The structural stability and biological activity of μ-conotoxin KIIIA are heavily reliant on its three disulfide bridges. rcsb.org The specific pairing of its six cysteine residues gives rise to different isomers, each with unique structural and functional properties.

Characterization of Native and Non-Native Isomers of μ-Conotoxin KIIIA

Initial predictions, based on homology with other μ-conotoxins, suggested a disulfide bond connectivity of [C1-C9, C2-C15, C4-C16]. smartox-biotech.comnih.govnih.gov However, subsequent research involving chemical synthesis and mass spectrometry revealed that the major isomer formed during oxidative folding actually possesses a [C1-C15, C2-C9, C4-C16] connectivity. smartox-biotech.comnih.govnih.gov This isomer is also the most pharmacologically active. smartox-biotech.com A minor isomer with a [C1-C16, C2-C9, C4-C15] linkage has also been identified. nih.govnih.gov

Further investigations have explored a "native" μ-conotoxin disulfide arrangement of [CysI-CysIV, CysII-CysV, CysIII-CysVI], which for KIIIA corresponds to [C1-C9, C2-C15, C4-C16]. rcsb.org Interestingly, thermodynamic oxidative folding of KIIIA does not yield this native arrangement, but rather the two other distinct isomers mentioned above. rcsb.orguq.edu.au The synthesis and characterization of all three isomers have demonstrated that each displays unique bioactivity and selectivity for different sodium channel subtypes. rcsb.org

Influence of Disulfide Connectivity on μ-Conotoxin KIIIA Structure and Activity

The arrangement of disulfide bonds has a profound impact on the three-dimensional structure and, consequently, the function of μ-conotoxin KIIIA. The major isomer, with its [C1-C15, C2-C9, C4-C16] connectivity, is a potent blocker of the NaV1.2 sodium channel. nih.govacs.org The minor isomer, despite its different disulfide linkage, also demonstrates the ability to block sodium channels, albeit with lower potency. nih.govacs.org

Table 2: Disulfide Isomers of μ-Conotoxin KIIIA and their Activity

Isomer Disulfide Connectivity Relative Activity
Major Folding Product (Isomer 1) [C1-C15, C2-C9, C4-C16] High potency at NaV1.2 nih.govacs.org
Minor Folding Product (Isomer 2) [C1-C16, C2-C9, C4-C15] Potent blocker of NaV1.2 nih.govacs.org
"Native" Isomer [C1-C9, C2-C15, C4-C16] Inhibits NaV1.4 > NaV1.7 ≈ NaV1.2 rcsb.org
Disulfide-deficient [C1A,C9A] Two disulfide bonds Retained activity, faster kinetics nih.gov
Disulfide-deficient (C4-C16 removed) Two disulfide bonds Inactive nih.gov

Three-Dimensional Structural Determination

The three-dimensional architecture of μ-conotoxin KIIIA has been elucidated through advanced analytical techniques, providing a molecular basis for its interaction with sodium channels.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of μ-Conotoxin KIIIA

NMR spectroscopy has been a pivotal tool in determining the solution structure of μ-conotoxin KIIIA and its analogues. nih.govacs.org These studies have revealed that the peptide adopts a well-defined and stable structure in solution, characterized by a central α-helix spanning residues 7-12. nih.govnih.govacs.org This helical region is crucial as it presents key residues (Lys7, Trp8, Arg10, Asp11, and His12) that are essential for binding to voltage-gated sodium channels. nih.govacs.org

Cryo-Electron Microscopy (Cryo-EM) Applications in μ-Conotoxin KIIIA Structural Analysis

Cryo-electron microscopy (cryo-EM) has provided unprecedented insights into the interaction of μ-conotoxin KIIIA with its target, the voltage-gated sodium channel. A landmark study determined the cryo-EM structure of μ-conotoxin KIIIA in complex with the human NaV1.2 channel. mdpi.commdpi.com This has allowed for the direct visualization of the binding site and the specific interactions between the toxin and the channel at a molecular level. mdpi.commdpi.com

The cryo-EM structure confirmed that μ-KIIIA binds to the outer vestibule of the channel pore, with key residues making direct contact with the channel's P2-helices. mdpi.comfrontiersin.org Specifically, Lys7 of the toxin extends into the pore towards the selectivity filter. mdpi.com The structural data from cryo-EM complements the findings from NMR and functional studies, providing a comprehensive understanding of how this potent neurotoxin exerts its blocking effect on sodium channels. nih.govmdpi.com These structural insights are invaluable for the rational design of novel therapeutics targeting specific sodium channel subtypes. frontiersin.org

Identification of Functionally Important Structural Motifs

The biological activity of μ-conotoxin KIIIA is intrinsically linked to specific structural motifs that are responsible for its interaction with NaV channels. nih.govbiorxiv.org These motifs are defined by the spatial arrangement of key amino acid residues.

Alpha-Helical Regions and Key Residue Localization

A prominent feature of the μ-conotoxin KIIIA structure is a well-defined α-helix spanning from Lysine-7 (Lys7) to Histidine-12 (His12). nih.govnih.gov This helical conformation is critical as it presents a specific face of the molecule for interaction with the target channel. nih.gov A significant number of the functionally important residues are located on this α-helix. nih.govresearchgate.net

Key residues that have been identified as crucial for the toxin's activity against NaV channels include Lys7, Tryptophan-8 (Trp8), Arginine-10 (Arg10), Aspartic Acid-11 (Asp11), and His12, all of which reside on this α-helical segment. nih.govnih.gov Another critical residue, Arginine-14 (Arg14), is located in the C-terminal tail region, outside of the primary α-helix. frontiersin.orgbiorxiv.org The spatial arrangement of these residues on the helical scaffold is essential for high-affinity binding to the channel's outer vestibule. biorxiv.orgmdpi.com

Role of Peptide Loops in μ-Conotoxin KIIIA Architecture

μ-Conotoxin KIIIA is the smallest known μ-conotoxin, distinguished by having only one residue in its first inter-cysteine loop (between Cys1 and Cys9). nih.govnih.gov This is in contrast to most other μ-conotoxins which have five residues in this loop. nih.gov The lengths and conformations of these loops influence the global fold of the peptide and the presentation of the critical α-helical domain to its target.

Molecular dynamics simulations have revealed that the removal of certain disulfide bonds can have varied effects on the structural integrity. For instance, the removal of the Cys1-Cys9 disulfide bond does not significantly distort the crucial α-helix. nih.govnih.gov However, the disruption of the other two disulfide bonds leads to a loss of this helical structure, underscoring the importance of the loop architecture in maintaining the functionally active conformation. researchgate.net The stability conferred by the specific loop and disulfide bridge arrangement is therefore paramount for the potent and selective activity of μ-conotoxin KIIIA.

Molecular Mechanisms of Action of μ Conotoxin Kiiia on Voltage Gated Sodium Channels

Target Receptor Identification and Subtype Selectivity Profiling

μ-Conotoxin KIIIA (KIIIA) is a 16-amino acid peptide originally isolated from the venom of the marine cone snail Conus kinoshitai. nih.govsmartox-biotech.com It functions as a potent inhibitor of voltage-gated sodium (NaV) channels by physically blocking the channel pore. mdpi.comnih.gov KIIIA demonstrates marked selectivity, primarily targeting tetrodotoxin-sensitive (TTX-s) NaV channel subtypes. frontiersin.orgnih.gov Its inhibitory activity varies significantly across different channel isoforms, establishing it as a valuable pharmacological tool for differentiating between NaV subtypes. nih.govpnas.org The peptide has been identified as a potent blocker of several neuronal and skeletal muscle NaV channels, while having minimal to no effect on others, such as the TTX-resistant NaV1.5 and NaV1.8 subtypes. smartox-biotech.com

μ-Conotoxin KIIIA Interactions with NaV1.2 Channels

The NaV1.2 channel, prevalent in the central nervous system, is the most potently inhibited target of μ-conotoxin KIIIA. smartox-biotech.comresearchgate.net The affinity of KIIIA for the rat NaV1.2 channel is in the low nanomolar range, with a reported dissociation constant (Kd) of approximately 3 to 5 nM. smartox-biotech.comfrontiersin.org A defining characteristic of this interaction is its irreversible or very slowly reversible nature, which distinguishes it from the block of other NaV isoforms. smartox-biotech.com This persistent block has been specifically attributed to the Tryptophan residue at position 8 (Trp8) of the toxin. smartox-biotech.com

The cryo-electron microscopy structure of the human NaV1.2 channel in complex with KIIIA has provided a detailed molecular basis for this high-affinity interaction. smartox-biotech.comnih.gov The structure reveals that KIIIA binds to the extracellular vestibule, interacting with segments from domains I, II, and III of the channel. smartox-biotech.com Key residues on KIIIA mediating this interaction include Lysine at position 7 (Lys7), which directly occludes the ion pathway, as well as Asparagine-3 (Asn3), Tryptophan-8 (Trp8), Histidine-12 (His12), and Arginine-14 (Arg14). mdpi.com These toxin residues form specific contacts with channel residues, including Glu330, Tyr362, Glu945, and Asp949, providing the basis for KIIIA's potent and specific block of NaV1.2. mdpi.com Some studies have noted that the block of NaV1.2 by KIIIA is incomplete, with an efficacy of approximately 95%. nih.govpnas.org

μ-Conotoxin KIIIA Interactions with NaV1.4 Channels

μ-Conotoxin KIIIA is also a potent inhibitor of the NaV1.4 channel, the primary voltage-gated sodium channel in adult skeletal muscle. plos.orgnih.gov The toxin exhibits a high affinity for this subtype, with reported Kd values for the rat NaV1.4 channel of approximately 37 to 50 nM. smartox-biotech.comfrontiersin.org While the block is potent, it is less so than for NaV1.2 and is reversible. smartox-biotech.com

Structure-activity relationship studies have identified several key residues on KIIIA that are critical for its interaction with NaV1.4. Alanine (B10760859) substitution of Lys7, Trp8, or Aspartic acid at position 11 (Asp11) results in a more significant reduction in blocking activity at NaV1.4 compared to NaV1.2, indicating that these residues play a particularly important role in the interaction with the skeletal muscle isoform. smartox-biotech.com Computational modeling suggests that basic residues on KIIIA, such as Arginine and Lysine, interact with a ring of negatively charged residues within the outer vestibule of the NaV1.4 channel pore. mdpi.com

μ-Conotoxin KIIIA Interactions with NaV1.7 Channels

The human NaV1.7 channel, a key mediator of pain signaling, is another significant target of μ-conotoxin KIIIA. frontiersin.orgnih.gov KIIIA inhibits hNaV1.7 with a reported affinity (IC50) of 97 nM. frontiersin.orgnih.gov Similar to its effect on NaV1.2, the block of NaV1.7 by KIIIA has been observed to be incomplete, with a blocking efficacy of approximately 90%. nih.govpnas.org

The molecular interactions between KIIIA and hNaV1.7 have been extensively studied through mutagenesis and computational modeling. frontiersin.orgnih.gov These studies have confirmed that residues Lys7, Arginine-10 (Arg10), and Arg14 on KIIIA are crucial for both binding affinity and channel blockage. frontiersin.org Specific pairwise interactions have been identified, including between KIIIA's Lys7 and the channel's Glu919, and between the toxin's His12 and the channel's Asp923. mdpi.combiorxiv.org Furthermore, a unique interaction between Arg10 of KIIIA and Isoleucine-1399 on hNaV1.7 has been proposed to be a key determinant of the toxin's block at this specific subtype. mdpi.com

Differential Affinity and Blockage Across NaV Subtypes

μ-Conotoxin KIIIA displays a distinct profile of affinity and inhibitory activity across various NaV channel subtypes, making it a subtype-selective pharmacological probe. frontiersin.org The rank order of potency can differ between species. For rat isoforms, the selectivity profile is generally NaV1.2 > NaV1.4 > NaV1.1 ≈ NaV1.7 >> NaV1.3, with negligible activity at NaV1.5 and NaV1.8. smartox-biotech.com For certain isomers tested on human channels, a different rank order of NaV1.4 > NaV1.7 ≈ NaV1.2 has been observed. nih.gov

This differential activity is rooted in subtle sequence variations within the toxin's binding site on the different NaV channel subtypes. frontiersin.org For example, the substitution of Arginine to Alanine at position 14 (R14A) on KIIIA enhances its selectivity for hNaV1.7 over hNaV1.2. nih.gov Conversely, substituting Arg10 with Alanine (R10A) reduces affinity more profoundly for NaV1.2 and NaV1.4 than for NaV1.7. frontiersin.org These differences in how individual toxin residues contribute to binding underscore the molecular basis for the toxin's selectivity across the NaV channel family.

Table 1: Inhibitory Potency of μ-Conotoxin KIIIA on Various Voltage-Gated Sodium Channel Subtypes This is an interactive table. You can sort and filter the data.

NaV Subtype Species Potency (Kd / IC50) Reference
NaV1.1 Rat ~290 nM smartox-biotech.com
NaV1.2 Rat 3 - 5 nM smartox-biotech.comfrontiersin.org
NaV1.3 Rat ~8 µM smartox-biotech.com
NaV1.4 Rat 37 - 50 nM smartox-biotech.comfrontiersin.org
NaV1.7 Human 97 nM frontiersin.orgnih.gov
NaV1.4 Human Potent (Rank 1) nih.gov
NaV1.2 Human Potent (Rank 2/3) nih.gov

Binding Site Characterization and Interaction Modalities

The binding site for μ-conotoxins, including KIIIA, is located at the outer vestibule of the voltage-gated sodium channel, a region known as neurotoxin receptor site 1. nih.govfrontiersin.org This site is a funnel-shaped cavity formed by the extracellular loops connecting the transmembrane segments of the channel protein. mdpi.com Structural studies of the KIIIA-hNaV1.2 complex show the toxin interacting intimately with the P2-helices and extracellular loops of the channel's domains I, II, and III, while making minimal contact with domain IV. smartox-biotech.commdpi.com This eccentric binding position is a key feature of its interaction modality. nih.gov The binding is driven by a combination of electrostatic and hydrophobic interactions between specific residues on the toxin and the channel surface. frontiersin.org

Extracellular Vestibule and Pore Occlusion Mechanisms

The primary mechanism of action for μ-conotoxin KIIIA is direct physical occlusion of the channel pore. mdpi.comnih.gov Upon binding to the extracellular vestibule, KIIIA acts as a molecular "cork" or plug, physically obstructing the passage of sodium ions into the cell and thereby preventing the generation and propagation of action potentials. mdpi.comnih.gov

A critical element of this pore-blocking mechanism is the positively charged side chain of the Lys7 residue on KIIIA. mdpi.comnih.gov Structural data confirms that this residue extends directly into the outer mouth of the channel's selectivity filter. mdpi.comnih.gov By positioning itself at this crucial entry point, Lys7 effectively blocks sodium ion permeation. smartox-biotech.com The eccentric nature of KIIIA's binding may explain the incomplete or "leaky" block observed with certain NaV subtypes, as it may leave a small, partially open ion conduction pathway near domain IV. nih.gov

Specific Residue-Residue Interactions between μ-Conotoxin KIIIA and NaV Channels

The high-affinity blockade of voltage-gated sodium (NaV) channels by μ-conotoxin KIIIA is underpinned by a series of precise molecular interactions between the toxin and the channel's outer vestibule. Computational modeling, mutagenesis studies, and structural analyses have elucidated the specific residues on both the toxin and the channel that are critical for this interaction. nih.govnih.gov KIIIA binds eccentrically to the outer pore, primarily interacting with the P2-helices of domains II and III of the NaV channel. nih.gov

Electrostatic and Hydrogen Bond Contributions

Key electrostatic interactions have been identified between the positively charged residues of KIIIA and acidic residues within the channel pore. For instance, modeling of the KIIIA-hNaV1.7 complex predicts that the positively charged residue Lys7 on the toxin forms a salt bridge with Glutamate-919 (E919) on the P2-helix in domain II of the channel. biorxiv.org

Hydrogen bonds further contribute to the stability of the toxin-channel complex. In the KIIIA-hNaV1.7 model, Histidine-12 (His12) of the toxin is shown to form a hydrogen bond with Aspartate-923 (D923) in the channel. nih.govfrontiersin.org Similarly, in the KIIIA-hNaV1.2 complex, Lys7 of KIIIA forms a hydrogen bond with Glutamate-945 (E945), and His12 interacts with several residues including Isoleucine-914 (Ile914), Serine-915 (Ser915), and Aspartate-916 (Asp916). nih.gov Aspartate-11 (Asp11) of KIIIA has also been noted to form a hydrogen bond with Threonine-1398 (T1398) on the P2-helix of hNaV1.7. researchgate.net

Role of Key μ-Conotoxin KIIIA Residues (Lys7, Trp8, Arg10, Asp11, His12, Arg14)

Structure-activity relationship studies have consistently identified a set of key residues on the α-helical face and the C-terminal tail of μ-conotoxin KIIIA that are crucial for its binding and inhibitory activity across various NaV channel subtypes. nih.govbiorxiv.orgfrontiersin.org These residues—Lysine-7 (Lys7), Tryptophan-8 (Trp8), Arginine-10 (Arg10), Aspartate-11 (Asp11), Histidine-12 (His12), and Arginine-14 (Arg14)—form the primary interaction surface with the channel. nih.govnih.gov

The relative importance of these residues can vary between different NaV channel subtypes, which contributes to the toxin's selectivity profile. nih.govbiorxiv.org For example, substituting Arginine-14 with Alanine (R14A) reduces the affinity for NaV1.2 and NaV1.4 by 740-fold and 180-fold, respectively, but only by 5-fold for NaV1.7. nih.gov Similarly, an R10A substitution has a more pronounced effect on affinity for NaV1.2 and NaV1.4 than for NaV1.7. nih.gov

The following table summarizes the identified interactions and functional importance of these key residues.

KIIIA ResidueInteracting NaV Residue(s)Type of InteractionFunctional Significance
Lys7E919 (hNaV1.7), E945 (hNaV1.2)Salt bridge, Hydrogen bondContributes to binding affinity and blocks Na+ entry. biorxiv.orgnih.govsmartox-biotech.com Replacement with Alanine (K7A) decreases both affinity and efficacy. nih.gov
Trp8Y363 (hNaV1.2)Non-bonded interactionsCrucial for the near-irreversible block of NaV1.2. nih.govuni-luebeck.denih.gov Its replacement leads to more selective and reversible blockers. nih.gov
Arg10R922, D1426 (hNaV1.2)Electrostatic/Hydrogen bondImportant for high-affinity binding to NaV1.2 and NaV1.4. nih.govnih.gov
Asp11R922 (hNaV1.2), T1398 (hNaV1.7)Electrostatic/Hydrogen bondContributes to binding; replacement affects NaV1.4 block more than NaV1.2. nih.govresearchgate.netnih.gov
His12D923 (hNaV1.7), I914, S915, D916 (hNaV1.2)Hydrogen bondSignificant contributor to binding energy. nih.govbiorxiv.orgnih.gov
Arg14Y1416 (hNaV1.7), Y1443 (hNaV1.2), E919 (hNaV1.2)Cation-π, ElectrostaticCritical for binding to multiple NaV subtypes, with its substitution significantly impacting selectivity. nih.gov

Biophysical Characterization of Channel Blockade

Kinetics of μ-Conotoxin KIIIA Binding and Dissociation

The biophysical properties of NaV channel blockade by μ-conotoxin KIIIA are characterized by relatively slow association (k_on) and dissociation (k_off) rates, which vary depending on the NaV channel subtype. nih.govfrontiersin.org This slow kinetic profile may be attributed to the restricted access and escape pathways for the toxin within the narrow channel vestibule. nih.govfrontiersin.org

For the rNaV1.2 channel, the block by KIIIA is nearly irreversible within typical experimental timeframes (40-60 minutes). smartox-biotech.comuni-luebeck.denih.gov This slow dissociation is largely attributed to the Trp8 residue. uni-luebeck.denih.gov In contrast, the block of other isoforms, such as rNaV1.4 and hNaV1.7, is reversible, although still characterized by slow kinetics. nih.govnih.gov

The table below presents the kinetic parameters for the interaction of wild-type μ-KIIIA with several rat (r) NaV channel subtypes.

NaV Subtypek_on (μM⁻¹•min⁻¹)k_off (min⁻¹)K_d (nM)
rNaV1.20.30.00165
rNaV1.40.970.04737-50
rNaV1.70.0240.00797

Data compiled from multiple sources. nih.govnih.govsmartox-biotech.com K_d for rNaV1.2 and rNaV1.7 calculated from the provided k_on and k_off values may differ slightly from reported affinity values due to experimental variations.

The dissociation of wild-type KIIIA from hNaV1.7 is notably slow, complicating precise measurements. scispace.com Modifications to the toxin, such as in the disulfide-deleted analogue KIIIA[C1A,C9A], have been shown to accelerate both the on- and off-rates for all tested NaV subtypes, while largely preserving the rank order of potency. nih.gov This indicates that the toxin's structural framework, in addition to its key interacting residues, plays a significant role in defining the kinetics of channel blockade.

Irreversible vs. Reversible Blockage Mechanisms

The interaction of μ-conotoxin KIIIA with voltage-gated sodium (NaV) channels is not uniform across all subtypes; a key distinguishing feature is the nature of its blocking action, which can range from readily reversible to nearly irreversible. This variability in dissociation kinetics is a critical aspect of its molecular mechanism and is dictated by the specific NaV channel isoform being targeted.

Research has demonstrated that μ-conotoxin KIIIA blocks different mammalian NaV channel subtypes with distinct reversibility profiles. For certain neuronal channels, the toxin acts as a nearly irreversible blocker. Specifically, when tested on cloned mammalian channels, the block of NaV1.2 was observed to have very little reversal, and the block of NaV1.6 was only partially reversed within experimental wash times of 40 to 60 minutes. nih.gov This suggests a very slow dissociation rate from these particular channel subtypes, leading to a prolonged inhibitory effect.

In contrast, the blockage of other NaV isoforms by KIIIA is reversible. nih.gov For instance, its inhibitory action on NaV1.4, the skeletal muscle subtype, and NaV1.3 is characterized by a more transient binding, allowing for the recovery of channel function after the removal of the toxin. nih.gov The toxin also reversibly blocks NaV1.5, albeit with a much lower affinity. nih.gov

The molecular basis for this differential reversibility has been investigated through structure-function studies. An "alanine-walk," where individual amino acids of the toxin are replaced with alanine, revealed that specific residues on KIIIA are critical for establishing its tight, slowly-reversing binding to certain channels. The replacement of Tryptophan at position 8 (Trp-8) was shown to convert the nearly irreversible block of NaV1.2 into a reversible one. nih.gov This indicates that the Trp-8 residue is a key determinant for the high-affinity, slowly dissociating interaction with the NaV1.2 channel. Conversely, substitutions of other residues, such as Lysine-7, Tryptophan-8, or Aspartic acid-11, had a more significant impact on the reversible block of NaV1.4 than on the block of NaV1.2. nih.gov

These findings highlight that the reversibility of KIIIA's block is not an intrinsic property of the toxin alone but rather a consequence of the specific molecular interactions formed between the toxin and the pore region of distinct NaV channel subtypes.

Table 1: Reversibility of μ-Conotoxin KIIIA Blockage on Different Voltage-Gated Sodium Channel Subtypes

Channel SubtypeNature of BlockageKey Findings
NaV1.2 Nearly IrreversibleVery little reversal observed within a 40-60 minute wash period. nih.gov
NaV1.6 Partially ReversibleOnly partial recovery of channel function after a 40-60 minute wash. nih.gov
NaV1.4 ReversibleThe block is readily reversed upon removal of the toxin. nih.gov
NaV1.3 ReversibleThe inhibitory effect is transient and reversible. nih.gov
NaV1.5 ReversibleBlock is reversible, with a reported IC50 of 284 μM. nih.gov

Structure Activity Relationship Sar Studies of μ Conotoxin Kiiia

Mutagenesis Approaches in μ-Conotoxin KIIIA Research

Mutagenesis has been a cornerstone in elucidating the functional significance of specific residues within the KIIIA peptide. These techniques involve the systematic replacement of amino acids to assess their impact on the toxin's structure and its ability to block sodium channels.

Alanine-scanning mutagenesis is a widely used technique where individual amino acid residues are systematically replaced with alanine (B10760859). This approach helps to identify "hot spots" or key residues that are critical for the peptide's biological activity. Studies on μ-conotoxin KIIIA have revealed a cluster of residues that are crucial for its interaction with NaV channels. nih.govnih.gov

Key residues identified as vital for the activity of KIIIA against NaV channels include Lys7, Trp8, Arg10, Asp11, His12, and Arg14. nih.govnih.govfrontiersin.org Most of these critical residues are located on an α-helical segment of the peptide, suggesting this helix plays a significant role in presenting the key residues for binding to the sodium channel. nih.gov The functional impact of mutating these residues often varies depending on the NaV channel subtype being studied. For instance, the replacement of Trp8 resulted in a reversible block of NaV1.2, while substitutions of Lys7, Trp8, or Asp11 had a more pronounced effect on the blockade of NaV1.4 compared to NaV1.2. smartox-biotech.com These findings highlight that specific residues on KIIIA contribute differently to its affinity for various NaV channel isoforms, which is a critical consideration for the design of subtype-selective analogs.

An in silico alanine scan, which computationally predicts the change in binding energy upon mutation to alanine, has corroborated experimental findings. This computational analysis identified residues Lys7, Trp8, Arg10, His12, and R14 as significant contributors to the binding energy with the human NaV1.7 channel. biorxiv.org

Table 1: Impact of Alanine Mutations on μ-Conotoxin KIIIA Activity

Residue Location General Impact on Activity
Lys7 (K7) α-helix Significant decrease in affinity and efficacy. nih.gov
Trp8 (W8) α-helix Affects reversibility of block on NaV1.2. smartox-biotech.com
Arg10 (R10) α-helix Important for binding affinity. nih.govfrontiersin.org
Asp11 (D11) α-helix Mutation has a profound effect on NaV1.4 block. smartox-biotech.com
His12 (H12) α-helix Contributes significantly to binding energy. biorxiv.org
Arg14 (R14) C-terminal tail Important for binding affinity. nih.govfrontiersin.org

To further dissect the specific interactions between KIIIA and the sodium channel, researchers have employed double-mutant cycle analysis. This powerful technique assesses the energetic coupling between a residue on the toxin and a corresponding residue on the channel. By comparing the change in binding affinity of single mutations in both the toxin and the channel with the double mutation, it is possible to determine if the two residues interact directly.

This methodology has been instrumental in validating specific pairwise contacts predicted by computational models of the KIIIA-hNaV1.7 complex. nih.govfrontiersin.org For example, double-mutant cycle analysis has confirmed energetic coupling between His12 on KIIIA and Asp923 in domain II of hNaV1.7. frontiersin.org Similarly, a significant interaction was identified between Lys7 of the toxin and Glu919 of the channel. frontiersin.org These studies provide experimental evidence for direct, specific residue-residue contacts at the toxin-channel interface, offering a detailed map of the binding site.

μ-Conotoxin KIIIA possesses a compact structure stabilized by three disulfide bridges. nih.gov To understand the structural and functional importance of each of these covalent linkages, studies involving the systematic deletion of individual disulfide bonds have been conducted. These investigations have revealed that the three disulfide bonds contribute differently to the structure and activity of the peptide.

In contrast, the other two disulfide bonds appear to be more critical for maintaining the structural integrity and biological function of KIIIA. The removal of the Cys2-Cys15 bridge resulted in a reduction in activity, while the deletion of the Cys4-Cys16 bridge led to the elimination of activity. nih.gov This indicates that the latter two disulfide bonds are essential for maintaining the correct conformation of the peptide required for effective channel blocking. More recent research has led to the design of KIIIA analogs with one disulfide bond deleted that still show potent inhibitory activity against hNav1.7. nih.gov

Table 2: Effects of Disulfide Bond Deletion on μ-Conotoxin KIIIA

Disulfide Bond Result of Deletion Conformational Effect
Cys1-Cys9 Retained activity, but with faster kinetics. nih.gov Minimal distortion of the α-helix. nih.gov
Cys2-Cys15 Reduced activity. nih.gov Likely causes significant conformational changes.
Cys4-Cys16 Eliminated activity. nih.gov Essential for maintaining the active conformation.

Computational Modeling and Simulation for SAR Elucidation

Computational approaches have become indispensable tools for investigating the SAR of μ-conotoxin KIIIA. These methods complement experimental data by providing dynamic and energetic insights into the toxin-channel interaction at an atomic level.

Molecular dynamics (MD) simulations allow researchers to model the movement and interaction of KIIIA and the sodium channel over time. These simulations have been used to refine the binding pose of KIIIA in the channel's outer vestibule and to understand the dynamic nature of the interactions. frontiersin.org MD simulations of the KIIIA-hNaV1.7 complex have revealed a highly dynamic binding, with the toxin fluctuating within the binding site. frontiersin.org

These simulations have also been crucial in identifying additional interactions that may not be apparent from static models. For example, MD studies have highlighted the dynamic interplay between charged residues on KIIIA, such as Lys7 and Arg10, and multiple acidic residues on the channel, providing insights into the basis of toxin selectivity and channel block. frontiersin.org Furthermore, MD simulations have been employed to assess the robustness of the interaction network observed in cryo-electron microscopy (cryo-EM) structures of KIIIA bound to NaV channels, confirming that most key contacts are preserved during the simulation. nih.gov By comparing the binding modes of wild-type KIIIA with its analogs, MD simulations can help interpret experimental results and guide the design of new peptides with enhanced affinity or selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. This is typically achieved by calculating a set of molecular descriptors (physicochemical, electronic, steric, etc.) for each compound and then using statistical methods to find the best-fitting equation that relates these descriptors to the observed activity.

While extensive SAR studies have been conducted on μ-conotoxin KIIIA through mutagenesis and other methods as described above, formal QSAR studies for this peptide are not prominently featured in the scientific literature. The complexity and conformational flexibility of peptides like KIIIA present significant challenges for traditional QSAR modeling, which is more commonly applied to smaller, less flexible organic molecules.

Theoretically, a QSAR study on KIIIA and its analogs could be performed. This would involve synthesizing a library of KIIIA variants with diverse amino acid substitutions. For each variant, a set of 3D structural and physicochemical descriptors would be calculated. These descriptors, along with the experimentally measured inhibitory activity (e.g., IC50 values) against a specific NaV channel subtype, would be used to develop a predictive QSAR model. Such a model could potentially identify the key structural features that govern potency and selectivity, and could be used to predict the activity of novel, unsynthesized KIIIA analogs, thereby accelerating the drug discovery process. However, the application of this specific computational methodology to μ-conotoxin KIIIA remains an area for future exploration.

Rational Design Principles for Modulating μ-Conotoxin KIIIA Activity

The rational design of analogs of μ-conotoxin KIIIA is a key strategy for developing novel therapeutic agents with improved pharmacological profiles. nih.govnih.gov As a 16-amino acid peptide, KIIIA's potent and selective inhibition of voltage-gated sodium (NaV) channels makes it an attractive scaffold for drug design, particularly for analgesics. nih.govnih.gov However, its complex native structure, stabilized by three disulfide bonds, presents significant challenges for chemical synthesis and structural modification. nih.govnih.gov To overcome these hurdles, researchers employ rational design principles guided by structure-activity relationship (SAR) studies and computational modeling. frontiersin.orgmdpi.com This approach aims to enhance the toxin's affinity and selectivity for specific NaV channel subtypes while simplifying its structure for better therapeutic potential. nih.govmdpi.com

Key residues critical for KIIIA's interaction with NaV channels have been identified, primarily located on an α-helical core. nih.govmedchemexpress.cn These residues, including Lys7, Trp8, Arg10, His12, and Arg14, form the pharmacophore responsible for channel binding and block. nih.govfrontiersin.org Rational design efforts focus on modifying these and other residues to fine-tune the peptide's activity. By understanding the molecular determinants of the KIIIA-channel interaction, it is possible to engineer analogs with tailored properties. frontiersin.orgmdpi.com

Engineering for Enhanced Affinity and Selectivity

A primary goal in modifying μ-conotoxin KIIIA is to enhance its binding affinity and selectivity for specific NaV channel subtypes, such as NaV1.7, a key target for pain therapeutics. nih.govfrontiersin.org SAR studies have revealed that specific amino acid substitutions can significantly alter the peptide's interaction with the channel pore. frontiersin.orgnih.gov

Computational studies, leveraging cryo-electron microscopy structures of NaV channels in complex with KIIIA, have become instrumental in predicting which mutations will yield favorable outcomes. nih.govmdpi.com For instance, in the wild-type KIIIA, residues S5, S6, and S13 are not directly involved in interactions with the NaV1.2 channel. nih.govmdpi.com This makes them ideal targets for mutation to introduce new, beneficial contacts. Molecular modeling has suggested that mutations such as S5R, S6D, and S13K could form additional ionic bonds with channel residues, potentially boosting affinity from the nanomolar to the picomolar range. nih.govmdpi.com The S5R mutation, in particular, is predicted to form stable interactions with domain IV of the channel, leading to a more complete channel block. mdpi.com

Similarly, to improve potency against hNaV1.7, molecular dynamics simulations have guided the design of analogs based on a simplified, two-disulfide KIIIA scaffold (KIIIA-1). nih.gov Observing a close contact between the N-terminal Alanine (A1) of KIIIA-1 and negatively charged residues on hNaV1.7, researchers substituted A1 with positively charged (e.g., Arginine) or hydrophilic residues. nih.gov This strategy aimed to create stronger interactions through extra salt bridges or hydrogen bonds, leading to analogs with significantly improved inhibitory activity. nih.govnih.gov One such analog, peptide 37, proved to be approximately 8-fold more potent than the wild-type KIIIA. nih.gov

Selectivity can also be engineered. The R14 residue is important for binding, and substituting it with Alanine (R14A) has been shown to increase selectivity for hNaV1.7 over hNaV1.2. frontiersin.org Conversely, mutating Lys7 to Alanine (K7A) reduces activity against the skeletal muscle channel rNaV1.4 while maintaining activity at rNaV1.2, thereby enhancing its selectivity for the neuronal subtype. nih.gov

Table 1: Effects of KIIIA Analogs on NaV Channel Affinity and Selectivity
AnalogTarget NaV SubtypeModification PrincipleObserved EffectReference
KIIIA[R14A]hNaV1.7 / hNaV1.2Alter cation-π interactions with the channel pore.Reduces affinity for NaV1.2, thereby increasing relative selectivity for hNaV1.7. frontiersin.org
KIIIA[K7A]rNaV1.2 / rNaV1.4Modify interaction with skeletal muscle vs. neuronal channels.Retains activity at rNaV1.2 but reduces activity at rNaV1.4, increasing neuronal selectivity. nih.gov
KIIIA[S5R, S6D, S13K]NaV1.2Introduce new ionic bonds with channel residues not contacted by wild-type KIIIA.Predicted to boost affinity to the picomolar range and achieve a more complete channel block. nih.govmdpi.com
Peptide 37 (KIIIA-1 analog)hNaV1.7Strengthen N-terminal interactions based on molecular dynamics simulations.Approximately 8-fold more potent than wild-type KIIIA in inhibiting hNaV1.7 current. nih.gov

Design of Minimized Peptides and Helical Mimetics

Another key direction in the rational design of KIIIA analogs is structural minimization. nih.govnih.gov The goals are to simplify the complex, three-disulfide-bridged architecture to facilitate chemical synthesis, reduce production costs, and potentially improve pharmacological properties like bioavailability. nih.govnih.gov

A significant finding was that not all three disulfide bonds are essential for maintaining the bioactive conformation of KIIIA. nih.govnih.gov The key pharmacophore residues (W8, R10, H12, R14) are primarily located on an α-helix. nih.govnih.govwehi.edu.au Structural studies using NMR spectroscopy revealed that removing the first disulfide bond (Cys1-Cys9) by replacing the cysteines with alanines (KIIIA[C1A, C9A]) did not significantly distort this critical α-helical structure. nih.govmedchemexpress.cn This disulfide-deficient analog retained substantial blocking activity against a range of NaV subtypes, demonstrating that a simplified two-disulfide scaffold is viable. nih.govnih.gov This finding was foundational for the design of further minimized peptides. nih.govmdpi.com

Building on this, researchers have designed chimeric peptides based on the pharmacophores of KIIIA and another μ-conotoxin, BuIIIC. nih.govvliz.be These efforts led to the creation of minimized peptides, some with as few as 12-16 amino acids and only two disulfide bridges, that still exhibited potent and selective NaV channel blocking activity. mdpi.comnih.govnih.gov For example, the designed analog R2-Midi, a 14-residue peptide with two disulfide bonds, showed a potent IC50 of 34.1 nM on NaV1.2. mdpi.comnih.gov

Interestingly, structural analysis of some of these minimized, active peptides revealed that a stable α-helix is not an absolute requirement for bioactivity. nih.govvliz.be This suggests that the crucial factor is the correct spatial presentation of the key pharmacophore residues, which can be achieved through other structural constraints. nih.gov This has opened the door to the design of helical mimetics, where non-peptidic scaffolds (such as peptoids or lactam-stabilized structures) could be used to graft the KIIIA pharmacophore (W8, R10, H12, R14) and mimic the bioactive conformation, potentially leading to novel therapeutics with improved drug-like properties. nih.gov

Table 2: Activity of Minimized and Disulfide-Deficient KIIIA Analogs
AnalogDescriptionKey Structural FeatureActivity/PotencyReference
μ-KIIIA[C1A,C9A]Disulfide-deficient analog of KIIIA.Cys1-Cys9 disulfide bond removed; retains two disulfide bonds and the core α-helix.Retained potent activity against NaV subtypes, with a similar rank order of potency to wild-type KIIIA (NaV1.2 > NaV1.4 > NaV1.7). nih.gov
KIIIA-1Disulfide-deficient analog of KIIIA Isomer I.One disulfide bond deleted by replacing the corresponding Cys pair with Ala.Showed the strongest inhibitory activity at hNaV1.7 among three first-generation disulfide-deleted analogs. nih.gov
R2-MidiA 14-residue chimeric peptide designed from KIIIA and BuIIIC.Contains two disulfide bridges; lacks a stable α-helix.Potent blocker of rNaV1.2 with an IC50 of 34.1 ± 0.01 nM. mdpi.comnih.gov
[desC1]KIIIA[S3/4Aopn, C9A]Further minimized analog with a backbone spacer.N-terminal residue removed, two Ser residues replaced by a single spacer, and one disulfide bond deleted.Did not compromise bioactivity against NaV1.2, encouraging further design of non-peptidic scaffolds. nih.gov

Advanced Synthetic Methodologies for μ Conotoxin Kiiia and Analogues

Solid-Phase Peptide Synthesis (SPPS) Optimizations

The standard method for assembling the linear precursor of μ-conotoxin KIIIA is Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). mdpi.comnih.gov This process involves the stepwise addition of amino acids from the C-terminus to the N-terminus on a solid support, typically a Rink Amide resin. nih.gov

Key aspects of the optimized SPPS for KIIIA include:

Fmoc Protection: The Fmoc protecting group is used for the α-amine of the amino acids. It is removed at each cycle using a piperidine (B6355638) solution (commonly 20%) in a solvent like N,N′-dimethylformamide (DMF). nih.gov

Coupling Reagents: Activation and coupling of the incoming amino acid are facilitated by reagents such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine). nih.gov

Side-Chain Protection: Standard acid-labile protecting groups are used for most amino acid side chains. For cysteine residues, specific orthogonal protecting groups are employed depending on the chosen disulfide bond formation strategy. mdpi.commdpi.com

Cleavage and Deprotection: After chain assembly is complete, the peptide is cleaved from the resin and the side-chain protecting groups are removed. A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleavage agent, with scavengers like triisopropylsilane (B1312306) (TIS) and water to prevent side reactions. nih.govmdpi.com

This optimized Fmoc-SPPS approach allows for the efficient and high-purity synthesis of the linear KIIIA peptide precursor, which is the starting material for the critical folding and oxidation steps. nih.gov

Strategies for Disulfide Bond Formation and Folding

The formation of the three correct disulfide bonds from the six cysteine residues in KIIIA is the most challenging aspect of its synthesis. With six cysteines, 15 different disulfide bond isomers are theoretically possible. rsc.orgnih.gov Several strategies have been developed to control this process, ranging from random oxidation to highly controlled regioselective methods. mdpi.comnih.gov A non-natural disulfide connectivity pattern ([Cys1-Cys9, Cys2-Cys15, C4-C16]) has been shown to exhibit the highest potency for KIIIA. mdpi.comnih.govresearchgate.net

Free random oxidation is the most straightforward method for forming disulfide bonds. nih.gov The fully reduced linear peptide is dissolved in a buffered aqueous solution, often at a slightly alkaline pH (e.g., pH 7.5-8), and exposed to an oxidizing agent, typically air (O₂). mdpi.comscispace.com This approach relies on the intrinsic thermodynamic stability of the native fold to guide the formation of the correct disulfide bridges. scispace.com

For μ-conotoxin KIIIA, studies have shown that free random oxidation is a simple and effective method that can result in high yields of a predominant isomer. mdpi.comnih.gov The major product formed during this process has the [C1-C15, C2-C9, C4-C16] disulfide connectivity. nih.govsmartox-biotech.com While this method is simple, it often requires extensive purification and characterization to separate the desired isomer from other misfolded products. nih.govscispace.com

A semi-selective, or semi-regioselective, strategy offers a compromise between the simplicity of random oxidation and the control of stepwise methods. rsc.org This approach involves protecting one pair of cysteine residues with a stable protecting group, such as acetamidomethyl (Acm), while the other cysteine residues remain protected by a more labile group like trityl (Trt) or are left as free thiols after initial deprotection. mdpi.comnih.gov

The process typically proceeds in two main stages:

The first two pairs of disulfide bonds are formed between the four unprotected cysteine thiols. This theoretically results in a mixture of three possible isomers. nih.govrsc.org

After purification of the desired two-disulfide intermediate, the Acm groups on the final cysteine pair are removed, and the third disulfide bond is formed, often using iodine (I₂) oxidation. mdpi.comnih.govrsc.org

This strategy reduces the complexity of the folding mixture compared to free random oxidation. rsc.org While it has been shown to produce the ideal KIIIA isomer, the yield is typically lower than that achieved with the free random oxidation method. mdpi.comnih.govnih.gov

The most controlled method for synthesizing a specific disulfide isomer of KIIIA is the stepwise regioselective strategy. mdpi.comnih.gov This approach guarantees the desired disulfide connectivity by using a set of orthogonal cysteine-thiol protecting groups that can be removed selectively under different chemical conditions. rsc.orgscispace.com For a three-disulfide-bond peptide like KIIIA, this requires three mutually orthogonal protecting groups. mdpi.com

A common combination of Fmoc-compatible protecting groups includes:

Trityl (Trt): Cleaved under mildly acidic conditions. mdpi.comnih.gov

Acetamidomethyl (Acm): Cleaved by iodine (I₂) oxidation. mdpi.comnih.govrsc.org

4-methoxybenzyl (Mob): Cleaved under strongly acidic conditions, for example, with a trifluoromethanesulfonic acid (TFMSA)/TFA mixture. mdpi.comrsc.org

Data Tables

Table 1: Comparison of Disulfide Bond Formation Strategies for μ-Conotoxin KIIIA

Strategy Description Advantages Disadvantages
Free Random Oxidation All cysteine thiols are deprotected and allowed to oxidize simultaneously in a buffer. Simple, one-step oxidation; can provide high yields of the thermodynamically most stable isomer. mdpi.comnih.gov Can produce a mixture of isomers requiring difficult purification; outcome is sequence-dependent. nih.govrsc.orgscispace.com
Semi-Selective Formation One pair of cysteines is selectively protected (e.g., with Acm), while the others are oxidized, followed by a second step to form the final bond. mdpi.com Reduces the number of potential isomers to three, simplifying purification compared to random oxidation. nih.govrsc.org More complex than random oxidation; can result in lower yields. mdpi.comnih.gov

Table 2: Orthogonal Protecting Groups Used in KIIIA Synthesis

Protecting Group Abbreviation Cleavage Condition Use in KIIIA Synthesis
Trityl Trt Mildly acidic conditions (e.g., TFA/TIS/H₂O cocktail). mdpi.com Protects Cys residues for the first disulfide bond formation in regioselective strategies. mdpi.comnih.gov
Acetamidomethyl Acm Iodine (I₂) oxidation. mdpi.comrsc.org Used for the second or third disulfide bond in semi-selective and regioselective strategies. mdpi.commdpi.com
4-methoxybenzyl Mob Strong acid (e.g., TFMSA/TFA with p-cresol). mdpi.comrsc.org Used for the third disulfide bond in a three-step regioselective synthesis. mdpi.com

Preclinical Research into Therapeutic Potential Mechanisms of μ Conotoxin Kiiia

Modulation of Neuronal Excitability Pathways

μ-Conotoxin KIIIA modulates neuronal excitability by physically blocking the pore of voltage-gated sodium channels, which are crucial for the generation and propagation of action potentials in excitable cells like neurons. frontiersin.orguq.edu.au These channels are responsible for the influx of sodium ions that depolarizes the cell membrane, initiating the action potential. nih.gov By binding to the outer vestibule of the channel, KIIIA occludes the ion-conducting pathway, thereby inhibiting the flow of sodium ions and dampening neuronal excitability. nih.govplos.orgmdpi.com This mechanism of action classifies KIIIA as a pore blocker. uq.edu.auacs.orgnih.gov

KIIIA's interaction is not uniform across all NaV channel subtypes; it exhibits varying degrees of affinity and inhibitory activity against different neuronal and muscle isoforms. frontiersin.orgnih.govsmartox-biotech.com It potently inhibits several tetrodotoxin-sensitive (TTX-s) neuronal subtypes, including NaV1.2, NaV1.4, NaV1.1, and NaV1.7. nih.govsmartox-biotech.com For instance, KIIIA was found to block over 80% of the TTX-sensitive sodium current in mouse dorsal root ganglion neurons, while only affecting about 20% of the TTX-resistant current. smartox-biotech.comnih.gov The toxin's ability to differentially block these channels allows it to modulate specific neuronal excitability pathways. nih.gov For example, its potent blockade of NaV1.2, a channel expressed in the central nervous system, suggests a strong influence on central neuronal pathways. smartox-biotech.commdpi.commdpi.com The modulation of these channels can involve altering the conformational states between activation and inactivation, which adjusts neuronal excitability and the perception of pain. researchgate.netmdpi.com

Research has also shown that KIIIA can bind to its site on the channel simultaneously with tetrodotoxin (B1210768) (TTX), another potent sodium channel blocker. mdpi.com This co-binding suggests that KIIIA occupies a position in the outer pore that leaves space for TTX to bind deeper within the selectivity filter, leading to complex interactions that can slow TTX dissociation. mdpi.com This interaction further underscores KIIIA's role as a modulator of the ion conduction pathway.

Investigating NaV1.7 as a Molecular Target for Selective Inhibition

The voltage-gated sodium channel subtype NaV1.7 has emerged as a significant molecular target in pain research, as it is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling. frontiersin.orguq.edu.aunih.govbiorxiv.org Genetic studies in humans have validated its importance; gain-of-function mutations lead to severe pain syndromes, while loss-of-function mutations result in a complete inability to perceive pain. uq.edu.aubiorxiv.org Consequently, selective inhibition of NaV1.7 is a promising strategy for developing novel analgesics.

μ-Conotoxin KIIIA is one of the few μ-conotoxins known to potently inhibit human NaV1.7 (hNaV1.7). frontiersin.orgnih.govnih.gov However, its therapeutic potential is hampered by a lack of selectivity, as it also potently blocks other NaV subtypes, particularly the neuronal NaV1.2 and the skeletal muscle NaV1.4 channels. uq.edu.aunih.govnih.gov This cross-reactivity could lead to undesirable side effects. nih.gov

Structure-activity relationship studies have been crucial in understanding the molecular basis of KIIIA's interaction with NaV channels. These studies have identified key amino acid residues on KIIIA—primarily K7, W8, R10, D11, H12, and R14—that are critical for binding. frontiersin.orgnih.govbiorxiv.org These residues are mostly located on an α-helical part of the peptide. nih.govresearchgate.netacs.org Computational modeling and mutant cycle analysis have further detailed these interactions, revealing that KIIIA binds to the hNaV1.7 channel at the interface between domains II and III. frontiersin.orgbiorxiv.org Specifically, the positively charged residue K7 on KIIIA is predicted to form a salt bridge with the acidic residue E919 on the P2-helix in domain II of hNaV1.7. biorxiv.org

The affinity of KIIIA for various NaV subtypes has been quantified in several studies, highlighting its non-selective profile. The table below summarizes the inhibitory constants (Kd or IC50) of KIIIA against different rat (r) and human (h) NaV channel subtypes.

NaV SubtypeAffinity (nM)SpeciesReference
NaV1.1290rat smartox-biotech.com
NaV1.23 - 5rat smartox-biotech.combiorxiv.org
NaV1.38000rat smartox-biotech.com
NaV1.437 - 50rat smartox-biotech.combiorxiv.org
NaV1.797human frontiersin.orgbiorxiv.org
NaV1.7410 ± 160 (IC50)human biorxiv.org

These data illustrate that while KIIIA is potent at hNaV1.7, it is even more potent at rNaV1.2, underscoring the challenge of achieving selective inhibition of the pain target NaV1.7. smartox-biotech.com

Designing μ-Conotoxin KIIIA Analogs for Specific Therapeutic Applications

The potent analgesic activity of μ-conotoxin KIIIA, combined with its lack of subtype selectivity, has driven extensive research into designing analogs with improved therapeutic profiles. nih.govplos.org The primary goals of these engineering efforts are to enhance selectivity for NaV1.7, simplify the complex three-disulfide bridge structure for easier synthesis, and maintain or improve potency. researchgate.netnih.govnih.gov

Several strategies have been employed to create KIIIA analogs:

Alanine-Scanning Mutagenesis: This involves systematically replacing individual amino acid residues with alanine (B10760859) to identify their contribution to channel binding and block. Replacing residues like Lys7, Trp8, or Asp11 was found to have a more profound effect on the block of NaV1.4 than NaV1.2, indicating that specific residues mediate subtype selectivity. smartox-biotech.com The R14A mutant, for example, was found to be 10-fold more selective for NaV1.7 over NaV1.2 and NaV1.4. plos.org

Disulfide Bond Deletion: KIIIA's three disulfide bridges make its chemical synthesis complex and can result in multiple isomers with different activities. nih.govresearchgate.netnih.gov To address this, analogs with fewer disulfide bonds have been designed. researchgate.netnih.govnih.gov The analog μ-KIIIA[C1A,C9A], which lacks the Cys1-Cys9 disulfide bond, retained a similar structure and activity profile to the wild-type peptide but showed faster on and off rates for channel blocking. nih.govacs.org This suggests the disulfide framework can be simplified without losing the core pharmacophore. nih.govnih.gov

Truncated and Helical Mimetics: Since the key binding residues of KIIIA are located on an α-helix, researchers have designed smaller, truncated analogs that incorporate this helical pharmacophore. acs.orgnih.gov To stabilize the helical structure in these shorter peptides, lactam bridges have been introduced. acs.orgnih.govscilit.com Two such analogs, Ac-cyclo9/13[Asp9,Lys13]KIIIA7–14 and Ac-cyclo9/13[Lys9,Asp13]KIIIA7–14, showed activity in the micromolar range against NaV1.2 and NaV1.6 and importantly, mirrored the subtype selectivity of the parent KIIIA peptide. acs.orgnih.gov

Guided Rational Design: More recent efforts have used molecular dynamics simulations and computational models of the KIIIA-hNaV1.7 complex to guide the design of new analogs. researchgate.netnih.gov This approach led to the synthesis of second and third-generation analogs with significantly improved potency. One such analog, peptide 37, which has a simplified disulfide framework, was approximately 8-fold more potent than wild-type KIIIA in inhibiting hNaV1.7. researchgate.netnih.gov This peptide also showed potent analgesic activity in a mouse model of inflammatory pain. researchgate.netnih.gov

The table below provides examples of KIIIA analogs and summarizes their key characteristics and research findings.

Analog NameModificationKey FindingsReference
KIIIA[R14A]Arginine at position 14 replaced by AlanineShowed 10-fold selectivity for NaV1.7 over NaV1.2 and NaV1.4. plos.org
μ-KIIIA[C1A,C9A]Deletion of the Cys1-Cys9 disulfide bondRetained activity and rank order of potency; accelerated on/off rates. nih.govacs.org
ddKIIIA[K7X]Disulfide-depleted core with various replacements at position 7Demonstrated that affinity and efficacy (completeness of block) could be manipulated independently. acs.org
Ac-cyclo9/13[Asp9,Lys13]KIIIA7–14Truncated peptide with a stabilizing lactam bridgeDisplayed μM activity against NaV1.2 and NaV1.6 with a selectivity profile matching KIIIA. acs.orgnih.gov
Peptide 37Third-generation analog from a disulfide-deleted scaffold~8-fold more potent than wild-type KIIIA on hNaV1.7; potent in vivo analgesic activity. researchgate.netnih.gov

These studies highlight that the KIIIA scaffold is a versatile template for engineering novel peptide-based therapeutics, with the potential to create highly potent and selective NaV channel modulators for applications such as pain management. frontiersin.orgnih.govnih.gov

Q & A

Q. How is the identity and purity of synthetic μ-conotoxin KIIIA confirmed in experimental settings?

Methodological Answer: Synthetic μ-conotoxin KIIIA is validated using reversed-phase HPLC (purity >99%) and mass spectrometry to confirm molecular weight and structural integrity. Circular dichroism (CD) spectroscopy can further verify secondary structure alignment with native toxin conformations . For purity, batch-specific Certificates of Analysis (COA) are essential, detailing retention times and chromatographic conditions .

Q. What experimental approaches determine μ-conotoxin KIIIA’s selectivity for voltage-gated sodium channel (VGSC) subtypes?

Methodological Answer: Heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) are used to express human Nav isoforms (e.g., Nav1.2, Nav1.4, Nav1.7). Electrophysiological assays (patch-clamp) quantify toxin-induced current blockade. IC50 values are calculated for each isoform, with Nav1.2 showing higher sensitivity (IC50 ~10 nM) compared to Nav1.7 (~100 nM) .

Q. How do researchers address discrepancies in μ-conotoxin KIIIA’s efficacy across different neuronal preparations?

Methodological Answer: Contradictions arise from differences in tissue-specific post-translational modifications (e.g., glycosylation) or auxiliary β-subunits. Comparative studies using recombinant channels with/without β-subunits, or tissue homogenates from dorsal root ganglia (DRG) vs. central neurons, can isolate variables. Cross-validation with radioligand binding assays (e.g., <sup>3</sup>H-saxitoxin displacement) provides additional mechanistic clarity .

Advanced Research Questions

Q. What structural features of μ-conotoxin KIIIA are critical for its interaction with Nav1.2’s pore domain?

Methodological Answer: Site-directed mutagenesis and X-ray crystallography reveal that residues Arg<sup>10</sup>, Asp<sup>11</sup>, and Lys<sup>16</sup> form salt bridges with Nav1.2’s domain II pore loop (Glu<sup>913</sup> and Asp<sup>1532</sup>). Truncating the N-terminal loop (residues 1–4) reduces potency by 50%, highlighting its role in stabilizing the toxin-channel interface . Molecular dynamics (MD) simulations further model conformational dynamics during binding .

Q. How can μ-conotoxin KIIIA analogs be engineered to enhance selectivity for Nav1.7, a target for chronic pain?

Methodological Answer: Rational design involves substituting non-conserved residues (e.g., Lys<sup>7</sup> → hydrophobic residues) to exploit Nav1.7’s unique extracellular vestibule. High-throughput screening of disulfide-rich peptide libraries, combined with alanine scanning, identifies analogs with improved selectivity (>10-fold for Nav1.7 over Nav1.4). Functional validation requires dose-response curves and toxicity profiling in DRG neurons .

Q. What strategies resolve conflicting data on μ-conotoxin KIIIA’s synergism with tetrodotoxin (TTX) in blocking Nav channels?

Methodological Answer: Contradictory reports (e.g., synergistic vs. antagonistic effects) are addressed by standardizing toxin:TTX molar ratios and pre-incubation times. Dual-voltage clamp experiments on Nav1.2/β1 channels quantify cooperative binding using Schild regression analysis. Competitive binding assays with fluorescently labeled toxins (e.g., TAMRA-μ-KIIIA) visualize colocalization with TTX .

Q. How do researchers validate μ-conotoxin KIIIA’s analgesic efficacy in vivo while avoiding off-target effects?

Methodological Answer: Intrathecal administration in rodent neuropathic pain models (e.g., spared nerve injury) assesses mechanical allodynia via von Frey filaments. To exclude off-target activity, Nav1.8/1.9-knockout mice or selective Nav1.7 antagonists (e.g., PF-05089771) are used as controls. Pharmacokinetic studies measure CSF toxin concentrations and plasma stability via LC-MS/MS .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing μ-conotoxin KIIIA and its analogs?

  • Step 1 : Use Fmoc solid-phase peptide synthesis with pseudoproline dipeptides to minimize aggregation.
  • Step 2 : Oxidize cysteine residues in a redox buffer (e.g., 0.1 M NH4HCO3, pH 8.0, with glutathione) to ensure correct disulfide connectivity (Cys<sup>1-8</sup>, Cys<sup>2-14</sup>, Cys<sup>3-15</sup>).
  • Step 3 : Validate folding via NMR spectroscopy comparing chemical shifts to native toxin (PDB ID: 2KJB) .

Q. How to design a study comparing μ-conotoxin KIIIA’s efficacy across species-specific Nav isoforms?

  • Experimental Design : Clone and express human, rat, and mouse Nav1.2/1.7 in HEK293 cells. Use automated patch-clamp systems (e.g., SyncroPatch 384) for high-throughput screening.
  • Data Analysis : Normalize IC50 values to cell-surface expression (via biotinylation/Western blot) to account for trafficking differences .

Data Interpretation and Reporting

Q. How should researchers contextualize μ-conotoxin KIIIA’s therapeutic potential in peer-reviewed manuscripts?

  • Background : Highlight its selectivity over non-neuronal Nav isoforms (e.g., cardiac Nav1.5) to emphasize safety.
  • Discussion : Address limitations, such as short plasma half-life, and propose PEGylation or fusion with albumin-binding domains to improve bioavailability .

Q. What statistical methods are appropriate for analyzing μ-conotoxin KIIIA’s dose-dependent effects?

  • Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response data to the Hill equation. Report Hill coefficients to infer cooperativity.
  • For small sample sizes (n < 6), apply Welch’s t-test to account for unequal variances .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.